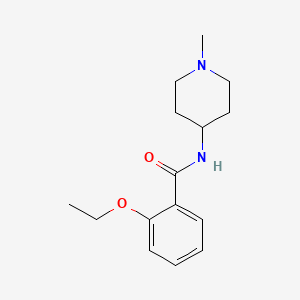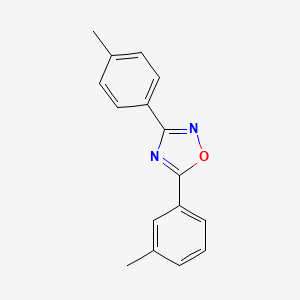![molecular formula C17H18ClNOS B4894862 3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)
3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in cell growth and survival. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide can induce changes in the biochemical and physiological processes of cells. It has been found to inhibit the expression of certain genes that are involved in cell proliferation and survival. It can also induce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide. One direction is to explore its potential use as a therapeutic agent for various types of cancer. Another direction is to investigate its anti-inflammatory and anti-bacterial properties. Additionally, further studies are needed to understand its mechanism of action and to improve its solubility in water for better use in lab experiments.
Conclusion:
In conclusion, 3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide is a chemical compound that has shown potential therapeutic applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
Synthesis Methods
The synthesis of 3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 3-chlorobenzoyl chloride with 2-(4-methylbenzylthio)ethanamine in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound with a yield of around 70-80%.
Scientific Research Applications
3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
properties
IUPAC Name |
3-chloro-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13-5-7-14(8-6-13)12-21-10-9-19-17(20)15-3-2-4-16(18)11-15/h2-8,11H,9-10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHDBOBQZAODOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)


![17-(4-ethoxyphenyl)-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4894795.png)
![4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894805.png)
![2-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-4-nitrobenzamide](/img/structure/B4894819.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)
![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)

![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)

![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4894866.png)